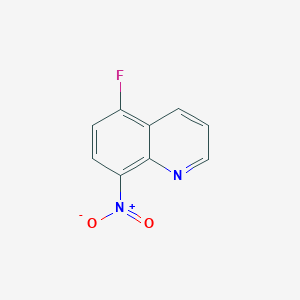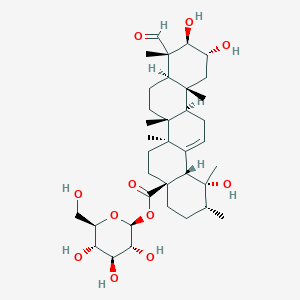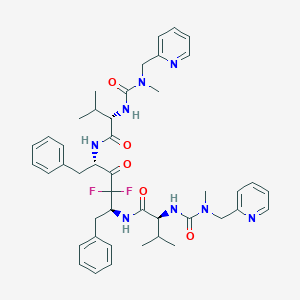![molecular formula C11H16N4O2S B132391 N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-67-7](/img/structure/B132391.png)
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as MPTP, is a chemical compound that has been used extensively in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various biological systems.
Mécanisme D'action
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine are primarily related to its ability to inhibit mitochondrial complex I. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been shown to have neurotoxic effects in other regions of the brain and to cause liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in lab experiments is its ability to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments. However, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is limited by its toxicity and potential for off-target effects. Careful dosing and monitoring are necessary to ensure that the desired effects are achieved without causing harm to the animals or researchers.
Orientations Futures
For research on N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine include further investigation of its mechanism of action and potential therapeutic uses. In addition, new compounds that selectively target mitochondrial complex I without causing off-target effects are being developed, which may provide a safer alternative to N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine for studying Parkinson's disease. Finally, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in combination with other compounds is being explored as a potential treatment for other neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine involves the reaction of 2-aminopyridine with 2-bromo-3-methylbutan-2-ol, followed by the reaction with thionyl chloride and subsequent reaction with 1,2,4-thiadiazine-3,5-dione. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been used in scientific research to study the mechanisms of action of various biological systems. It has been shown to be a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This property has been used to create animal models of Parkinson's disease, which has helped to advance our understanding of the disease and develop new treatments.
Propriétés
Numéro CAS |
152382-67-7 |
|---|---|
Nom du produit |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
Formule moléculaire |
C11H16N4O2S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-imine |
InChI |
InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15) |
Clé InChI |
XWCFBKQZEWEFOD-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
SMILES |
CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1 |
SMILES canonique |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
Synonymes |
BPDZ 44 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




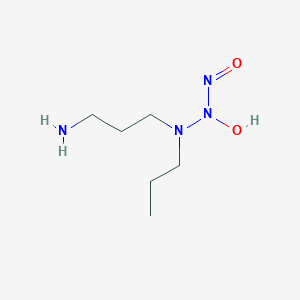

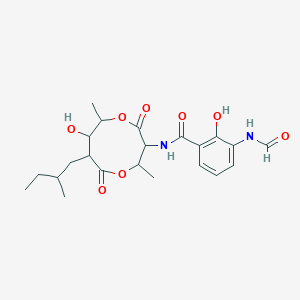
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
